molecular formula C19H21N3O2 B4395819 {[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]methyl}formamide

{[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]methyl}formamide

Cat. No.: B4395819
M. Wt: 323.4 g/mol
InChI Key: GVTOANKXPRPEOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]methyl}formamide is a chemical compound that has been synthesized and studied for its potential use in scientific research. This compound is of interest due to its unique chemical structure and potential biological effects.

Mechanism of Action

The mechanism of action of {[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]methyl}formamide is not fully understood. However, it is believed that this compound may interact with cellular proteins and enzymes, leading to changes in cellular signaling pathways. This may result in changes in cellular behavior, such as altered gene expression or cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. For example, it has been shown to induce apoptosis (cell death) in cancer cells. It has also been shown to inhibit the growth of certain types of cancer cells. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial for the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

One advantage of using {[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]methyl}formamide in lab experiments is its unique chemical structure, which may allow for specific interactions with cellular proteins and enzymes. Additionally, this compound has been shown to have low toxicity, which may make it a safer alternative to other compounds used in scientific research.
One limitation of using this compound in lab experiments is its limited solubility in aqueous solutions. This may make it difficult to use in certain experiments, particularly those involving biological systems. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Future Directions

There are many potential future directions for research on {[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]methyl}formamide. One area of interest is the development of new imaging techniques that utilize this compound as a fluorescent probe. Additionally, further studies are needed to determine the efficacy of this compound as a therapeutic agent for the treatment of cancer and other diseases. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects, which may lead to the development of safer and more effective treatments.

Scientific Research Applications

The potential applications for {[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]methyl}formamide in scientific research are vast. This compound has been studied for its potential use as a fluorescent probe for imaging biological systems. It has also been investigated for its potential use as a therapeutic agent for the treatment of cancer and other diseases.

Properties

IUPAC Name

N-[[1-(4-phenoxybutyl)benzimidazol-2-yl]methyl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c23-15-20-14-19-21-17-10-4-5-11-18(17)22(19)12-6-7-13-24-16-8-2-1-3-9-16/h1-5,8-11,15H,6-7,12-14H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVTOANKXPRPEOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCCN2C3=CC=CC=C3N=C2CNC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.